molecular formula C8H8BrNOS B13536402 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13536402
M. Wt: 246.13 g/mol
InChI Key: GDCAEWDJQYRPKG-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is a halogenated benzothiazole derivative characterized by a bromine substituent at the 7-position and a methyl group attached to the sulfur atom in the thiazole ring. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring system, often studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

7-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide

InChI

InChI=1S/C8H8BrNOS/c1-12(11)8-6(5-10-12)3-2-4-7(8)9/h2-4H,5H2,1H3

InChI Key

GDCAEWDJQYRPKG-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C(=CC=C2)Br)=O

Origin of Product

United States

Preparation Methods

Stage 1: Formation of the Benzothiazolone Core

  • Starting materials: 2-Aminothiophenol derivatives or related precursors.
  • Method: Cyclization with suitable carboxylic acid derivatives or chlorides under oxidative conditions to form the benzothiazolone nucleus.

Stage 2: Bromination at the 7-Position

  • Reagents: N-Bromosuccinimide (NBS) or bromine (Br₂).
  • Conditions: Typically performed in inert solvents such as acetic acid or dichloromethane under controlled temperature (0–25°C) to selectively brominate the aromatic ring at the 7-position.
  • Mechanism: Electrophilic aromatic substitution facilitated by the electron-rich benzothiazolone ring system.

Stage 3: Methylation at the 1-Position

  • Reagents: Methyl iodide (CH₃I) or dimethyl sulfate.
  • Conditions: Base such as potassium carbonate (K₂CO₃) in acetone or DMF at room temperature or slightly elevated temperatures.
  • Outcome: Introduction of a methyl group at the nitrogen atom (N-1), completing the target molecule.

Detailed Synthetic Route with Data Tables

Step Reaction Reagents & Conditions Product Notes
1 Cyclization to form benzothiazolone core 2-Aminothiophenol + Carboxylic acid derivative + Oxidant (e.g., I₂, H₂O₂) Benzothiazolone Established method for heterocycle formation
2 Bromination at 7-position NBS in acetic acid, 0°C to room temp 7-Bromo-benzothiazolone Selective electrophilic aromatic substitution
3 Methylation at N-1 CH₃I + K₂CO₃ in acetone 7-Bromo-1-methyl-benzothiazolone Nucleophilic substitution on nitrogen

Analytical and Optimization Data

Reaction yields for each step typically range from 60-85%, depending on reaction conditions and purity of starting materials. The key factors influencing selectivity and yield include temperature control during bromination and the molar ratio of reagents during methylation.

Purification methods involve column chromatography using silica gel with suitable eluents such as dichloromethane/methanol mixtures, or recrystallization from ethanol.

Notes on Variations and Alternative Methods

  • Alternative Bromination: Using bromine (Br₂) in acetic acid can sometimes lead to over-bromination; hence, NBS is preferred for controlled mono-bromination.
  • Alternative Methylation: Dimethyl sulfate can be used but requires careful handling due to toxicity.
  • One-pot Synthesis: Some protocols suggest one-pot methods combining bromination and methylation, but these often require optimization to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Positional Isomerism : The 5-bromo analog () differs in bromine placement, which may alter steric and electronic interactions in reactions or binding assays.
  • Functional Group Variation: Substitution of bromine with amino () or boronate () groups modifies reactivity.

Electronic and Reactivity Profiles

  • Brominated Derivatives : The electron-withdrawing bromine in 7-bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one increases electrophilicity at the benzene ring, favoring nucleophilic aromatic substitution or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with boronate analogs) .
  • This substitution is critical in drug design for improving bioavailability .
  • Boronate Derivative : The boronate ester () serves as a versatile handle for coupling reactions, contrasting with bromine’s role as a leaving group.

Physicochemical Properties

Collision cross-section (CCS) data for the amino-substituted analog () provide insights into molecular size and shape:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 183.05867 134.6
[M+Na]+ 205.04061 146.7

The brominated analogs (e.g., 5-bromo in ) likely exhibit higher molecular weights (246.13 vs. 182.05 for the amino analog) and larger CCS values due to bromine’s atomic mass and steric bulk.

Research Implications and Gaps

While the provided evidence lacks direct data on the 7-bromo isomer, extrapolation from its analogs suggests:

Reactivity : The 7-bromo position may offer distinct regioselectivity in substitution reactions compared to 5-bromo isomers.

Applications: Potential use in drug discovery (e.g., kinase inhibitors) or materials science (e.g., organic semiconductors).

Data Gaps : Experimental CCS values, crystallographic data (via SHELX programs, as in ), and biological activity studies are needed for comprehensive profiling.

Biological Activity

7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one, a heterocyclic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

PropertyDetails
CAS Number 2649014-30-0
Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
Purity ≥95%
Physical Form Powder

Antimicrobial Activity

Research indicates that 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiazole compounds, this particular compound showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators, leading to growth arrest and programmed cell death .

The biological activity of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors associated with cell proliferation and survival.

These interactions suggest that the compound can modulate various signaling pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one was tested against standard antibiotics. The results indicated that it exhibited comparable or superior antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters detailed experiments where the compound was tested on various cancer cell lines. The findings revealed that at low micromolar concentrations, it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential as a therapeutic agent in cancer treatment protocols .

Q & A

Q. What experimental designs differentiate short-term vs. long-term cytotoxicity effects?

  • Methodological Answer : Use time-lapsed assays (e.g., 24h vs. 72h MTT tests) to track viability. Incorporate recovery phases (compound washout) to assess irreversible damage. RNA-seq can identify stress-response genes (e.g., HSP70, p53) upregulated in prolonged exposure .

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